Cas no 392317-69-0 (ethyl 2-{5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate)

Ethyl 2-{5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate is a specialized organic compound featuring a 1,3,4-thiadiazole core functionalized with a 2-ethylbutanamido group and an ethyl thioacetate side chain. This structure imparts versatility in synthetic applications, particularly in the development of heterocyclic derivatives and pharmacologically active intermediates. The thiadiazole moiety offers stability and reactivity, while the ester group enhances solubility and facilitates further modifications. Its unique combination of functional groups makes it valuable for research in medicinal chemistry, agrochemicals, and material science. The compound’s well-defined reactivity profile allows for precise derivatization, supporting its use in targeted synthesis and exploratory studies.
ethyl 2-{5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate structure
392317-69-0 structure
商品名:ethyl 2-{5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate
CAS番号:392317-69-0
MF:C12H19N3O3S2
メガワット:317.427560091019
CID:6352833
PubChem ID:4640304

ethyl 2-{5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate 化学的及び物理的性質

名前と識別子

    • ethyl 2-{5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate
    • 392317-69-0
    • ethyl 2-{[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
    • F0417-2026
    • ethyl 2-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
    • SR-01000006069
    • SR-01000006069-1
    • AKOS024577459
    • ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate
    • Oprea1_847400
    • インチ: 1S/C12H19N3O3S2/c1-4-8(5-2)10(17)13-11-14-15-12(20-11)19-7-9(16)18-6-3/h8H,4-7H2,1-3H3,(H,13,14,17)
    • InChIKey: ULXHSXVEHNIENZ-UHFFFAOYSA-N
    • ほほえんだ: S1C(=NN=C1NC(C(CC)CC)=O)SCC(=O)OCC

計算された属性

  • せいみつぶんしりょう: 317.08678382g/mol
  • どういたいしつりょう: 317.08678382g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 20
  • 回転可能化学結合数: 9
  • 複雑さ: 327
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 135Ų

ethyl 2-{5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0417-2026-5μmol
ethyl 2-{[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
392317-69-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0417-2026-30mg
ethyl 2-{[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
392317-69-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0417-2026-40mg
ethyl 2-{[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
392317-69-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0417-2026-2μmol
ethyl 2-{[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
392317-69-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0417-2026-3mg
ethyl 2-{[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
392317-69-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0417-2026-10mg
ethyl 2-{[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
392317-69-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0417-2026-4mg
ethyl 2-{[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
392317-69-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0417-2026-5mg
ethyl 2-{[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
392317-69-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0417-2026-20mg
ethyl 2-{[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
392317-69-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0417-2026-50mg
ethyl 2-{[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
392317-69-0 90%+
50mg
$160.0 2023-05-17

ethyl 2-{5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate 関連文献

ethyl 2-{5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetateに関する追加情報

Ethyl 2-{5-(2-Ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate: A Comprehensive Overview

Ethyl 2-{5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate (CAS No. 392317-69-0) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiadiazole ring system and an ethyl ester group. The thiadiazole moiety, a five-membered ring containing two nitrogen atoms and one sulfur atom, is known for its versatility in chemical synthesis and its potential applications in drug design.

The name of this compound can be broken down into several key components: ethyl, thiadiazole, sulfanyl, and acetate. Each of these components plays a critical role in the compound's properties and functionality. The thiadiazole ring is particularly notable for its ability to act as a scaffold for various functional groups, making it a valuable structure in the development of bioactive molecules. Recent studies have highlighted the potential of thiadiazole-containing compounds in the treatment of diseases such as cancer and inflammation.

One of the most recent advancements in the study of this compound involves its application in medicinal chemistry. Researchers have explored the use of ethyl 2-{5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate as a precursor for the synthesis of bioactive agents. The compound's ability to undergo various chemical transformations has made it a valuable intermediate in the creation of more complex molecules with enhanced pharmacological properties.

In terms of synthesis, ethyl 2-{5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate can be prepared through a multi-step process involving the reaction of thiadiazole derivatives with appropriate alkylating agents. The synthesis pathway has been optimized to ensure high yields and purity, making it suitable for large-scale production. This compound's stability under various reaction conditions further enhances its utility in organic synthesis.

The structural features of this compound also contribute to its potential applications in materials science. The presence of sulfur atoms in the thiadiazole ring introduces electronic properties that can be advantageous in the development of new materials with specific conductive or optical properties. Recent research has explored the use of similar compounds in the creation of advanced polymers and coatings.

Ethyl 2-{5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate's role in biological systems is another area of active investigation. Studies have shown that this compound exhibits moderate activity against certain enzymes associated with inflammatory processes. While further research is needed to fully understand its biological mechanisms, these findings suggest potential applications in anti-inflammatory therapies.

In conclusion, ethyl 2-{5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate (CAS No. 392317-69-0) is a versatile compound with promising applications across multiple disciplines. Its unique structure and reactivity make it a valuable tool in organic synthesis and drug discovery. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in advancing scientific and technological developments.

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